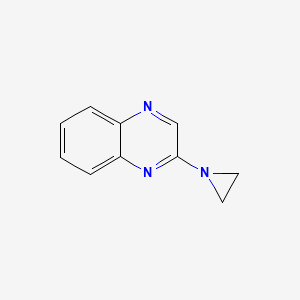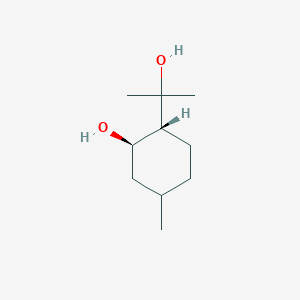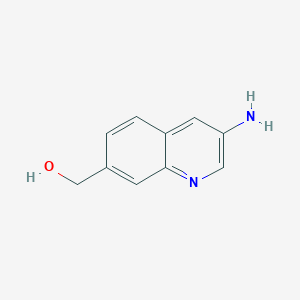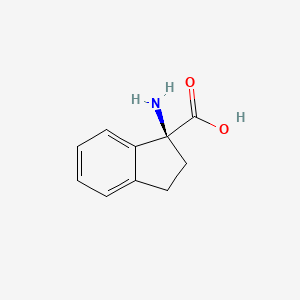
(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral amino acid derivative with a unique indene structure. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. Its structure consists of an indene ring fused with a carboxylic acid and an amino group, making it a versatile building block for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with indene, which undergoes a series of reactions to introduce the amino and carboxylic acid groups.
Chiral Resolution: The racemic mixture of the compound is resolved using chiral agents or chromatography to obtain the (S)-enantiomer.
Reaction Conditions: Common reagents include strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to hydrogenate indene derivatives.
Enzymatic Resolution: Employing enzymes to selectively produce the (S)-enantiomer.
Optimization: Scaling up the process with optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-1-Amino-2,3-dihydro-1H-inden-1-carbonsäure hat mehrere Anwendungen:
Chemie: Verwendung als chiraler Baustein in der asymmetrischen Synthese.
Biologie: Untersuchung ihrer potenziellen Rolle bei der Enzymhemmung und Proteininteraktionen.
Medizin: Untersuchung ihres Potenzials als pharmazeutisches Zwischenprodukt bei der Arzneimittelentwicklung.
Industrie: Verwendung bei der Synthese von Feinchemikalien und fortschrittlichen Materialien.
5. Wirkmechanismus
Der Wirkmechanismus von (S)-1-Amino-2,3-dihydro-1H-inden-1-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Enzyme und Rezeptoren, die das chirale Zentrum der Verbindung erkennen.
Signalwege: Die Verbindung kann bestimmte biochemische Signalwege hemmen oder aktivieren, abhängig von ihrer Bindungsaffinität und Stereochemie.
Ähnliche Verbindungen:
Prolin: Eine weitere chirale Aminosäure mit einer cyclischen Struktur.
Phenylalanin: Enthält einen aromatischen Ring und eine Aminosäuregruppe.
Indolin-2-carbonsäure: Ähnlicher Indenstruktur mit unterschiedlichen funktionellen Gruppen.
Einzigartigkeit: (S)-1-Amino-2,3-dihydro-1H-inden-1-carbonsäure ist aufgrund ihrer spezifischen Indenringstruktur und ihres chiralen Zentrums einzigartig, die eine unterschiedliche Reaktivität und Selektivität bei chemischen Reaktionen bieten.
Wirkmechanismus
The mechanism of action of (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the chiral center of the compound.
Pathways: The compound may inhibit or activate certain biochemical pathways, depending on its binding affinity and stereochemistry.
Vergleich Mit ähnlichen Verbindungen
Proline: Another chiral amino acid with a cyclic structure.
Phenylalanine: Contains an aromatic ring and an amino acid group.
Indoline-2-carboxylic acid: Similar indene structure with different functional groups.
Uniqueness: (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific indene ring structure and chiral center, which provide distinct reactivity and selectivity in chemical reactions.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
(1S)-1-amino-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13)/t10-/m0/s1 |
InChI-Schlüssel |
HTTPGMNPPMMMOP-JTQLQIEISA-N |
Isomerische SMILES |
C1C[C@](C2=CC=CC=C21)(C(=O)O)N |
Kanonische SMILES |
C1CC(C2=CC=CC=C21)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


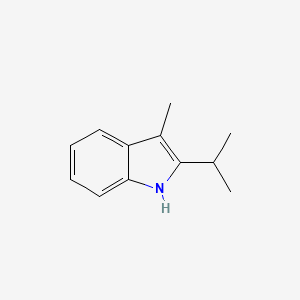

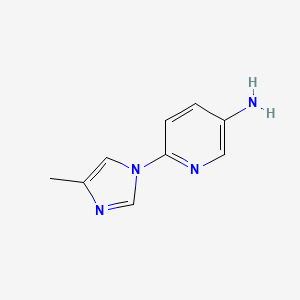

![(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11913978.png)
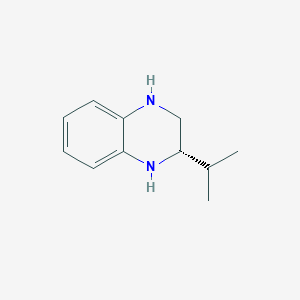

![3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11913987.png)
